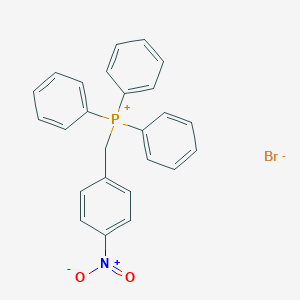

(4-Nitrobenzyl)triphenylphosphonium bromide

Description

The exact mass of the compound (p-Nitrobenzyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104840. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Nitrobenzyl)triphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Nitrobenzyl)triphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO2P.BrH/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJPTPFIJLFWLP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrNO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950314 | |

| Record name | [(4-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-70-6 | |

| Record name | (4-Nitrobenzyl)triphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, (p-nitrobenzyl)triphenyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2767-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-nitrobenzyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-Nitrobenzyl)triphenylphosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A45F8C6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of (4-Nitrobenzyl)triphenylphosphonium bromide from 4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (4-nitrobenzyl)triphenylphosphonium bromide, a versatile Wittig reagent, commencing from 4-nitrotoluene. The synthesis is a two-step process involving the initial free-radical bromination of 4-nitrotoluene to yield 4-nitrobenzyl bromide, which is subsequently reacted with triphenylphosphine to produce the target phosphonium salt. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflow to support researchers in the fields of organic synthesis and medicinal chemistry.

Step 1: Free-Radical Bromination of 4-Nitrotoluene

The initial step focuses on the selective bromination of the benzylic position of 4-nitrotoluene. This is typically achieved through a free-radical chain reaction, initiated by light.

Experimental Protocol

A solution of 0.2 moles of 4-nitrotoluene in a five-fold volume of dry carbon tetrachloride is prepared in a two-necked flask equipped with a reflux condenser and a dropping funnel.[1] The flask is heated to reflux, and 0.205 moles of elemental bromine are added dropwise.[1] To facilitate the reaction, the mixture is irradiated with a 500-watt photolamp.[1] The addition of bromine should be controlled to maintain a nearly colorless reflux.[1] The reaction is typically complete within 30 minutes to 2 hours.[1] Upon completion, the reaction mixture is cooled and washed sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.[1] The organic layer is then dried over magnesium sulfate, and the solvent is removed under reduced pressure.[1] The resulting crude 4-nitrobenzyl bromide can be purified by crystallization from ethanol.[1]

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 4-Nitrotoluene | 0.2 mol | [1] |

| Bromine | 0.205 mol | [1] |

| Solvent | Dry Carbon Tetrachloride | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Initiator | 500-watt photolamp | [1] |

| Reaction Time | 30 - 120 minutes | [1] |

| Work-up | ||

| Washing Agents | Ice-water, aq. NaHCO3 | [1] |

| Drying Agent | Magnesium Sulfate | [1] |

| Purification | Crystallization from ethanol | [1] |

| Yield | 80% | [1] |

| Melting Point | 96-99 °C | [1] |

Step 2: Synthesis of (4-Nitrobenzyl)triphenylphosphonium bromide

The second step involves a nucleophilic substitution (SN2) reaction where the previously synthesized 4-nitrobenzyl bromide is treated with triphenylphosphine to form the desired phosphonium salt.

Experimental Protocol

A mixture of 4-nitrobenzyl bromide (1 equivalent) and triphenylphosphine (2 equivalents) is prepared in tetrahydrofuran (THF).[2][3] The reaction mixture is then subjected to microwave irradiation at 60 °C for 30 minutes.[2][3] The formation of a precipitate indicates the progress of the reaction.[3] After the reaction period, the mixture is cooled, and the solid product is collected by filtration.[2][3] The crude (4-nitrobenzyl)triphenylphosphonium bromide can be purified by recrystallization from a suitable solvent such as a mixture of dichloromethane and ethyl acetate.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 4-Nitrobenzyl bromide | 1 eq. | [2][3] |

| Triphenylphosphine | 2 eq. | [2][3] |

| Solvent | Tetrahydrofuran (THF) | [2][3] |

| Reaction Conditions | ||

| Method | Microwave Irradiation | [2][3] |

| Temperature | 60 °C | [2][3] |

| Reaction Time | 30 minutes | [2][3] |

| Purification | Recrystallization | |

| Yield | 87-98% | [2][3] |

| Melting Point | 275 °C (decomposes) | [4] |

Experimental Workflow and Signaling Pathway

The overall synthetic process can be visualized as a two-step sequence. The first step generates the electrophilic benzylic bromide, which then serves as the substrate for the nucleophilic attack by triphenylphosphine in the second step to form the stable phosphonium salt.

References

Crystal Structure Analysis: A Technical Guide on (4-Nitrobenzyl)triphenylphosphonium bromide and its Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure analysis of (4-Nitrobenzyl)triphenylphosphonium bromide could not be located in surveyed academic and crystallographic databases. This guide has been prepared to provide a framework for the analysis of such compounds. To illustrate the required data presentation, experimental protocols, and visualizations, we will be using data from a closely related analog, (4-Bromobenzyl)triphenylphosphonium bromide . This information is intended to serve as a template and a guide for what a full analysis of the title compound would entail.

Introduction

(4-Nitrobenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt that plays a significant role in organic synthesis, most notably as a precursor in the Wittig reaction for the formation of carbon-carbon double bonds. Its applications extend to the synthesis of various bioactive molecules and functional materials. Understanding the three-dimensional atomic arrangement of this compound through crystal structure analysis is paramount for comprehending its reactivity, stability, and intermolecular interactions, which are crucial for rational drug design and materials science.

This technical guide outlines the methodologies for the crystal structure determination of phosphonium salts and presents the crystallographic data for (4-Bromobenzyl)triphenylphosphonium bromide as a representative example.

Experimental Protocols

A detailed experimental workflow is crucial for the successful crystallographic analysis of a compound. The following sections describe the typical procedures for synthesis, crystallization, and X-ray diffraction data collection.

Synthesis of (4-Substituted-benzyl)triphenylphosphonium bromide

The synthesis of benzyltriphenylphosphonium halides is typically achieved through the quaternization of triphenylphosphine with a corresponding benzyl halide.

Workflow for Synthesis:

Caption: General workflow for the synthesis of (4-Substituted-benzyl)triphenylphosphonium bromide.

Detailed Protocol:

-

Reactant Preparation: Equimolar amounts of triphenylphosphine and the appropriate 4-substituted-benzyl bromide (e.g., 4-nitrobenzyl bromide or 4-bromobenzyl bromide) are used.

-

Solvent Addition: The reactants are dissolved in a suitable solvent, such as toluene or acetonitrile.

-

Reaction: The mixture is heated under reflux for a specified period, typically ranging from a few hours to 24 hours, to ensure complete reaction.

-

Product Isolation: Upon cooling to room temperature, the resulting solid precipitate is collected by filtration.

-

Purification: The collected solid is washed with a small amount of the reaction solvent to remove any unreacted starting materials and then dried under vacuum to yield the pure phosphonium salt.

Crystallization

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. Slow evaporation or diffusion methods are commonly employed.

Logical Flow for Crystallization:

Caption: Decision workflow for single crystal growth.

Detailed Protocol (Slow Evaporation):

-

A saturated solution of the phosphonium salt is prepared in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) at room temperature or slightly elevated temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The clear solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment for several days to weeks.

-

As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The geometric and intensity data of the diffracted X-rays are collected and used to solve and refine the crystal structure.

Experimental Workflow for X-ray Diffraction:

Caption: Step-by-step workflow for X-ray crystal structure determination.

Crystallographic Data for (4-Bromobenzyl)triphenylphosphonium bromide

The following tables summarize the crystallographic data for (4-Bromobenzyl)triphenylphosphonium bromide, which serves as an analog to the title compound.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₂₅H₂₁Br₂P |

| Formula weight | 512.21 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.876(2) Å, α = 90° |

| b = 17.894(4) Å, β = 98.76(3)° | |

| c = 12.456(3) Å, γ = 90° | |

| Volume | 2174.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.564 Mg/m³ |

| Absorption coefficient | 3.458 mm⁻¹ |

| F(000) | 1024 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.26 to 27.50° |

| Final R indices [I>2sigma(I)] | R₁ = 0.0452, wR₂ = 0.1098 |

| R indices (all data) | R₁ = 0.0631, wR₂ = 0.1197 |

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| P(1)-C(1) | 1.792(4) |

| P(1)-C(7) | 1.795(4) |

| P(1)-C(13) | 1.801(4) |

| P(1)-C(19) | 1.812(4) |

| Br(1)-C(22) | 1.905(4) |

Selected Bond Angles (°)

| Atoms | Angle (°) |

| C(1)-P(1)-C(7) | 108.9(2) |

| C(1)-P(1)-C(13) | 110.1(2) |

| C(7)-P(1)-C(13) | 109.8(2) |

| C(1)-P(1)-C(19) | 109.6(2) |

| C(7)-P(1)-C(19) | 108.2(2) |

| C(13)-P(1)-C(19) | 110.2(2) |

| P(1)-C(19)-C(20) | 113.8(3) |

Conclusion

The determination of the crystal structure of (4-Nitrobenzyl)triphenylphosphonium bromide is a crucial step in understanding its chemical behavior and potential applications. This guide provides a comprehensive overview of the necessary experimental protocols and a template for data presentation based on the analysis of a close structural analog. The availability of the crystal structure for the title compound would allow for a detailed analysis of the influence of the nitro group on the molecular geometry and intermolecular interactions, providing valuable insights for researchers in medicinal chemistry and materials science. It is hoped that this guide will serve as a useful resource for future studies on this and related phosphonium salts.

physical and chemical properties of (4-Nitrobenzyl)triphenylphosphonium bromide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of (4-Nitrobenzyl)triphenylphosphonium bromide. It includes detailed experimental protocols for its synthesis and its application in the Wittig reaction, alongside critical safety information. The content is structured to serve as a vital resource for professionals in organic synthesis and medicinal chemistry.

Core Properties and Specifications

(4-Nitrobenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized as a yellow crystalline solid.[1] It is a versatile reagent in organic chemistry, primarily utilized for carbon-carbon bond formation through the Wittig reaction.[2][3] The presence of the electron-withdrawing nitro group on the benzyl moiety enhances its reactivity.[2]

The quantitative properties of (4-Nitrobenzyl)triphenylphosphonium bromide are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 2767-70-6 | [1][2][4] |

| Molecular Formula | C₂₅H₂₁BrNO₂P | [1][2][4][5] |

| Molecular Weight | 478.33 g/mol | [2][6][7] |

| Appearance | White to pale yellow solid/powder | [2][4] |

| Melting Point | 275 °C (decomposes) | [1][3][4][8][9] |

| Solubility | Soluble in Methanol and Ethanol | [3][4][10] |

| Purity (Typical) | ≥97-98% | [2][6][8] |

| EINECS Number | 220-444-0 | [1][4] |

Reactivity and Applications

The primary application of (4-Nitrobenzyl)triphenylphosphonium bromide is as a precursor to a phosphonium ylide for the Wittig reaction.[1][10] This reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[11][12] The compound is also used as a reactant in the synthesis of various biologically active molecules, including:

The general mechanism involves the deprotonation of the phosphonium salt with a base to form a phosphorus ylide. This ylide, a potent nucleophile, then attacks a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The stable four-membered oxaphosphetane ring then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[12]

Experimental Protocols

Detailed methodologies for the synthesis of the phosphonium salt and its subsequent use in a typical Wittig reaction are provided below.

This protocol describes the synthesis via a standard Sₙ2 reaction between triphenylphosphine and 4-nitrobenzyl bromide.

Materials:

-

Triphenylphosphine (Ph₃P)

-

4-Nitrobenzyl bromide

-

Toluene (or other suitable solvent like acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in dry toluene.

-

Add 4-nitrobenzyl bromide (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The product will typically precipitate out of the solution as a solid.

-

Cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold toluene followed by diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield (4-Nitrobenzyl)triphenylphosphonium bromide as a pale yellow solid.

This protocol details the formation of 4-nitrostilbene from (4-Nitrobenzyl)triphenylphosphonium bromide and benzaldehyde, adapted from a kinetic study.[10]

Materials:

-

(4-Nitrobenzyl)triphenylphosphonium bromide (NBTP)

-

Potassium hydroxide (KOH) or another strong base

-

Benzaldehyde

-

Anhydrous Ethanol (Solvent)

-

Scintillation vials or round-bottom flasks

-

Magnetic stir bar and stir plate

Procedure:

-

Ylide Formation:

-

Prepare a 0.01 M solution of (4-Nitrobenzyl)triphenylphosphonium bromide in anhydrous ethanol.

-

Prepare a 0.01 M solution of KOH in anhydrous ethanol.

-

In a scintillation vial, combine equal volumes of the NBTP and KOH solutions.

-

Cap the vial and stir the mixture at room temperature for approximately 20 minutes. A characteristic red color will develop, indicating the formation of the phosphorus ylide.[10]

-

-

Wittig Reaction:

-

Prepare a 0.10 M solution of benzaldehyde in anhydrous ethanol.

-

Add the benzaldehyde solution to the red ylide solution (a 1:10 stoichiometric ratio of ylide to aldehyde is often used to ensure complete consumption of the ylide).[10]

-

Continue stirring the mixture. The red color will fade as the ylide reacts with the aldehyde, eventually resulting in a colorless or pale yellow solution.[10] Allow the reaction to proceed for at least 20-30 minutes.

-

-

Work-up and Purification:

-

The resulting mixture contains the alkene product (4-nitrostilbene) and the byproduct, triphenylphosphine oxide.

-

The solvent can be removed under reduced pressure (rotoevaporation).

-

The crude product is often purified by recrystallization or column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[13][14] A common method involves dissolving the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and precipitating the less soluble triphenylphosphine oxide by adding a non-polar solvent (e.g., hexanes).[14]

-

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.

Safety Information

(4-Nitrobenzyl)triphenylphosphonium bromide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7][8]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7][8]

-

Risk and Safety Phrases: R36/37/38 (Irritating to eyes, respiratory system and skin), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves).[1][4]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (4-Nitrobenzyl)triphenylphosphonium Bromide | 2767-70-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. (4-NITROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE CAS#: 2767-70-6 [m.chemicalbook.com]

- 5. (p-Nitrobenzyl)triphenylphosphonium bromide | C25H21BrNO2P | CID 197008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-硝基苄基)三苯基溴化膦 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. labsolu.ca [labsolu.ca]

- 8. (4-硝基苄基)三苯基溴化膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CAS#:2767-70-6 | (4-Nitrobenzyl)(triphenyl)phosphonium bromide | Chemsrc [chemsrc.com]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of (4-Nitrobenzyl)triphenylphosphonium bromide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4-Nitrobenzyl)triphenylphosphonium bromide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive resource for the characterization of this important compound.

Chemical Structure

(4-Nitrobenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt. The structure consists of a triphenylphosphine moiety covalently linked to a 4-nitrobenzyl group, with bromide as the counter-ion.

Technical Guide: Solubility of (4-Nitrobenzyl)triphenylphosphonium Bromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Nitrobenzyl)triphenylphosphonium bromide, a key reagent in various organic synthesis applications, including the Wittig reaction. Due to the limited availability of precise quantitative solubility data for this specific compound in peer-reviewed literature, this guide presents available qualitative information, quantitative data for a structurally related compound, and detailed experimental protocols for determining solubility.

Qualitative Solubility of (4-Nitrobenzyl)triphenylphosphonium Bromide

(4-Nitrobenzyl)triphenylphosphonium bromide is a salt and, as such, its solubility is largely dictated by the polarity of the solvent. General observations from chemical suppliers and related literature indicate the following:

-

General Solubility Profile of Phosphonium Salts: Phosphonium salts, as a class of compounds, are generally soluble in polar organic solvents such as chloroform, dichloromethane, acetone, and ethanol. Conversely, they are typically insoluble or sparingly soluble in nonpolar solvents like diethyl ether and petroleum ether.

Quantitative Solubility Data

Exhaustive searches of scientific databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for (4-Nitrobenzyl)triphenylphosphonium bromide. However, to provide a frame of reference, the following table summarizes the solubility of a structurally analogous compound, (4-Carboxybutyl-d4)triphenylphosphonium bromide. It is crucial to note that the presence of a carboxylic acid group and deuterium labeling will influence the solubility, and therefore, these values should be considered as indicative rather than directly transferable.

| Solvent | Temperature (°C) | Solubility (approx. mg/mL) |

| Ethanol | Not Specified | 1 |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 5 |

| Dimethylformamide (DMF) | Not Specified | 5 |

| Phosphate Buffered Saline (PBS, pH 7.2) | Not Specified | 10 |

Data for (4-Carboxybutyl-d4)triphenylphosphonium (bromide)[3]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed. These protocols are general and may require optimization for the specific compound and solvent.

Gravimetric Method

This method involves preparing a saturated solution and determining the mass of the dissolved solute.

Methodology:

-

Sample Preparation:

-

Add an excess amount of (4-Nitrobenzyl)triphenylphosphonium bromide to a known volume of the desired organic solvent in a sealed vial or flask.

-

Ensure the amount of solid added is sufficient to maintain a visible excess after equilibration.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or stirrer is recommended.

-

-

Separation of Solid and Liquid Phases:

-

Allow the mixture to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to avoid transferring any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of supernatant withdrawn in mL) * 100

-

Spectroscopic Method (UV-Vis)

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.

Methodology:

-

Preparation of a Standard Curve:

-

Prepare a series of standard solutions of (4-Nitrobenzyl)triphenylphosphonium bromide of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Section 3.1, steps 1 and 2).

-

-

Sample Analysis:

-

Withdraw a small, precise volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Synthesis Workflow of (4-Nitrobenzyl)triphenylphosphonium Bromide

The synthesis of (4-Nitrobenzyl)triphenylphosphonium bromide is typically achieved through the quaternization of triphenylphosphine with 4-nitrobenzyl bromide. This is a standard SN2 reaction.

Caption: Synthesis of (4-Nitrobenzyl)triphenylphosphonium Bromide.

References

In-depth Technical Guide: Thermal Stability and Decomposition of (4-Nitrobenzyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition temperature of (4-Nitrobenzyl)triphenylphosphonium bromide. The information is curated for professionals in research and development who require precise data on the thermal characteristics of this compound for its application in organic synthesis and drug development.

Thermal Properties

(4-Nitrobenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt utilized as a reagent in various chemical transformations, including the Wittig reaction for the synthesis of alkenes.[1] Its thermal stability is a critical parameter for its storage, handling, and application in reactions that may require elevated temperatures.

Decomposition Temperature

The decomposition temperature is a key indicator of the thermal stability of a compound. For (4-Nitrobenzyl)triphenylphosphonium bromide, the available data indicates a distinct decomposition point.

Data Summary: Decomposition Temperature

| Parameter | Value | Reference |

| Decomposition Temperature | 275 °C | [2][3] |

This value is consistently reported in various chemical data sources, suggesting it is a well-established decomposition temperature under standard analytical conditions.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset and completion temperatures of decomposition for (4-Nitrobenzyl)triphenylphosphonium bromide and to quantify mass loss at different temperatures.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, representative sample of (4-Nitrobenzyl)triphenylphosphonium bromide (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan, commonly made of alumina or platinum.

-

Instrument Setup:

-

The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

A temperature program is set. A typical program involves an initial isothermal hold at a temperature below the expected decomposition (e.g., 30 °C) to allow for stabilization, followed by a linear heating ramp (e.g., 10 °C/min) to a final temperature well above the decomposition point (e.g., 600 °C).

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline tangent with the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point and to characterize the enthalpy changes associated with the decomposition of (4-Nitrobenzyl)triphenylphosphonium bromide.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

The temperature program is set, often mirroring the TGA program for direct comparison. A heating rate of 10 °C/min is common.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as the temperature is increased.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak temperature and the area under the peak (enthalpy change) are determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of a phosphonium salt like (4-Nitrobenzyl)triphenylphosphonium bromide.

Caption: Workflow for Thermal Analysis of Phosphonium Salts.

Conclusion

(4-Nitrobenzyl)triphenylphosphonium bromide exhibits a decomposition temperature of 275 °C.[2][3] This provides a critical data point for its safe handling and use in chemical synthesis. For more detailed characterization of its thermal behavior, including the onset of decomposition and the energetics of the process, Thermogravimetric Analysis and Differential Scanning Calorimetry are the recommended analytical techniques. The experimental protocols and workflow provided in this guide offer a robust framework for researchers to conduct such analyses.

References

An In-depth Technical Guide to the Mechanism of Ylide Formation from (4-Nitrobenzyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, quantitative data, and experimental protocols for the formation of 4-nitrobenzylidene-triphenylphosphorane, a stabilized phosphonium ylide. This ylide is a critical reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.

Core Mechanism of Ylide Formation

The formation of a phosphonium ylide is fundamentally an acid-base reaction. It involves the deprotonation of a phosphonium salt at the carbon atom alpha to the positively charged phosphorus atom.[1] The starting material, (4-Nitrobenzyl)triphenylphosphonium bromide, is an alkylphosphonium salt with specific structural features that dictate its reactivity.

The key steps and principles are as follows:

-

Acidic Protons : The protons on the benzylic carbon (the CH₂ group) of the phosphonium salt are acidic. This acidity is induced by the strong electron-withdrawing inductive effect of the adjacent positively charged triphenylphosphonium group (-P⁺(Ph)₃).

-

Stabilization by the Nitro Group : The acidity of these protons is significantly enhanced by the presence of a nitro group (-NO₂) at the para position of the benzyl ring. The nitro group is a powerful electron-withdrawing group that delocalizes the negative charge of the resulting carbanion (the conjugate base) through resonance. This stabilization lowers the pKa of the phosphonium salt compared to unsubstituted or electron-donating group-substituted analogues.[2][3][4]

-

Deprotonation : Due to the enhanced acidity, a moderately strong base is sufficient to deprotonate the phosphonium salt. While non-stabilized ylides require very strong bases like n-butyllithium (n-BuLi), this stabilized system can be effectively deprotonated by weaker bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][2] The reaction with KOH in an alcoholic solvent like ethanol proceeds smoothly at room temperature.[1]

-

Ylide and Ylene Resonance : The resulting product, 4-nitrobenzylidene-triphenylphosphorane, is a neutral dipolar molecule known as an ylide. It is best described as a resonance hybrid of two contributing structures: the ylide form, with a positive charge on phosphorus and a negative charge on carbon, and the ylene form, with a phosphorus-carbon double bond.[5] This resonance stabilization contributes to the ylide's relative stability.

The overall reaction is an equilibrium, but the formation of the brightly colored ylide can be readily observed.[1]

Diagram of the Reaction Mechanism

Caption: Mechanism of ylide formation via deprotonation and its resonance structures.

Quantitative Data

The formation and properties of the ylide can be characterized by several quantitative parameters. The data below is compiled from various sources to provide a clear comparison.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value / Observation | Reference(s) |

| Phosphonium Salt Properties | ||

| Chemical Formula | C₂₅H₂₁BrNO₂P | [6] |

| Molecular Weight | ~478.33 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 275 °C (with decomposition) | [6][7] |

| pKa | 20.1 (in 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) | [6] |

| Ylide Properties | ||

| Appearance in Solution | Red | [1] |

| UV-Vis (λmax) | 515 nm (in ethanol) | [1] |

| FTIR Spectroscopy | ||

| Nitro Group (N-O Stretch) | ~1348-1350 cm⁻¹ (present in both salt and ylide) | [1] |

| P=O Stretch (in byproduct) | ~1191 cm⁻¹ (Characteristic peak of triphenylphosphine oxide after subsequent Wittig reaction) | [1] |

| NMR Spectroscopy (Representative Shifts) | ||

| ¹H NMR (Phosphonium Salt) | δ ~5.5 ppm (d, J=14.6 Hz, 2H, -CH₂-P); δ 7.6-8.3 ppm (m, Ar-H) | |

| ¹³C NMR (Nitrobenzene) | δ ~123.5 (ortho), ~129.4 (meta), ~134.7 (para), ~148.3 (ipso) (Illustrates electron withdrawal) | [3] |

Experimental Protocol

The following section details a reproducible laboratory-scale protocol for the in situ generation of 4-nitrobenzylidene-triphenylphosphorane for use in subsequent reactions, such as the Wittig reaction. This protocol is adapted from a kinetic study.[1]

Materials and Reagents

-

(4-Nitrobenzyl)triphenylphosphonium bromide (NBTP) (MW: 478.33 g/mol )

-

Potassium hydroxide (KOH) (MW: 56.11 g/mol )

-

Ethanol (Absolute)

-

Standard laboratory glassware (e.g., scintillation vials, volumetric flasks, pipettes)

-

Magnetic stirrer and stir bars

Stock Solution Preparation

-

NBTP Solution (0.01 M): Accurately weigh 0.478 g of (4-Nitrobenzyl)triphenylphosphonium bromide and dissolve it in ethanol in a 100 mL volumetric flask. Fill to the mark with ethanol and mix thoroughly.

-

KOH Solution (0.01 M): Accurately weigh 0.056 g of potassium hydroxide and dissolve it in ethanol in a 100 mL volumetric flask. Fill to the mark with ethanol and mix thoroughly.

Ylide Formation Procedure

-

In a clean, dry scintillation vial containing a small magnetic stir bar, combine equal volumes of the 0.01 M NBTP solution and the 0.01 M KOH solution (e.g., 5 mL of each).

-

Immediately cap the vial to prevent solvent evaporation.

-

Stir the mixture at room temperature.

-

Allow the reaction to proceed for 20 minutes to reach equilibrium.[1]

-

Successful formation of the ylide is indicated by the appearance of a distinct red color in the solution.[1]

-

The resulting ylide solution can be directly used for subsequent reactions or analyzed spectrophotometrically.

Characterization

-

UV-Visible Spectroscopy: The formation of the ylide can be quantitatively confirmed by taking a UV-Vis spectrum of the resulting red solution. The characteristic absorbance maximum should appear at approximately 515 nm.[1]

-

Further Use: For synthetic applications, the desired aldehyde or ketone can be added directly to this solution to initiate the Wittig reaction.

Diagram of the Experimental Workflow

Caption: Workflow for the laboratory synthesis and analysis of the ylide.

Conclusion

The formation of 4-nitrobenzylidene-triphenylphosphorane from its corresponding phosphonium bromide salt is a classic example of stabilized ylide synthesis. The electron-withdrawing nitro group is the key structural feature that increases the acidity of the benzylic protons, thereby facilitating deprotonation with common laboratory bases like potassium hydroxide. The reaction is robust, proceeds under mild conditions, and its progress is easily monitored by a distinct color change, making it a valuable and instructive transformation in the field of organic synthesis. This guide provides the foundational mechanistic understanding, quantitative data, and a practical protocol essential for researchers utilizing this important chemical intermediate.

References

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS#:2767-70-6 | (4-Nitrobenzyl)(triphenyl)phosphonium bromide | Chemsrc [chemsrc.com]

- 7. rsc.org [rsc.org]

(4-Nitrobenzyl)triphenylphosphonium bromide: A Comprehensive Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

(4-Nitrobenzyl)triphenylphosphonium bromide is a versatile phosphonium salt that serves as a crucial reagent and building block in various fields of chemical and biomedical research. Its unique chemical properties, stemming from the presence of a triphenylphosphonium cation and a nitro-functionalized benzyl group, make it a valuable tool in organic synthesis, medicinal chemistry, and materials science. This technical guide provides an in-depth review of its core applications, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its practical use in the laboratory.

Organic Synthesis: The Wittig Reaction and Beyond

The most prominent application of (4-nitrobenzyl)triphenylphosphonium bromide is as a precursor to a stabilized phosphorus ylide for the Wittig reaction.[1] This reaction is a powerful method for the stereoselective synthesis of alkenes, particularly stilbene derivatives, by reacting the ylide with an aldehyde or ketone.[2][3] The electron-withdrawing nitro group on the benzyl ring stabilizes the adjacent carbanion in the ylide, which influences the stereochemical outcome of the reaction, generally favoring the formation of (E)-alkenes.

Synthesis of Stilbene Derivatives

The reaction of the ylide derived from (4-nitrobenzyl)triphenylphosphonium bromide with various aromatic aldehydes provides a straightforward route to a wide range of substituted stilbenes. These compounds are of significant interest due to their diverse biological activities and applications in materials science.[4][5]

Table 1: Yields of Stilbene Derivatives from the Wittig Reaction

| Aldehyde | Product | Base/Solvent | Yield (%) | Reference |

| Benzaldehyde | 4-Nitrostilbene | KOH / Ethanol | Not specified | [3] |

| 4-Nitrobenzaldehyde | 4,4'-Dinitrostilbene | Not specified | 54 | [2] |

Note: The yield for the reaction with benzaldehyde was not explicitly stated in the kinetic study, which focused on reaction rates.

Experimental Protocol: Synthesis of 4,4'-Dinitrostilbene[3]

-

Preparation of the Phosphonium Salt: (4-Nitrobenzyl)triphenylphosphonium bromide is prepared by reacting 4-nitrobenzyl bromide with triphenylphosphine in a suitable solvent like toluene or acetonitrile. The product precipitates and can be collected by filtration. The yield for this step is reported to be 83%.[2]

-

Wittig Reaction:

-

To a solution of (4-nitrobenzyl)triphenylphosphonium bromide (1.1 mmol) in a suitable solvent (e.g., dichloromethane or ethanol), add a base such as sodium ethoxide or potassium hydroxide (1.1 mmol) at room temperature to generate the ylide.

-

To the resulting ylide solution, add 4-nitrobenzaldehyde (1.0 mmol).

-

Stir the reaction mixture at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield 4,4'-dinitrostilbene.

-

Caption: Workflow for the synthesis of stilbenes using the Wittig reaction.

Biological and Pharmaceutical Applications

(4-Nitrobenzyl)triphenylphosphonium bromide and its derivatives have emerged as compounds of interest in drug discovery due to their potential biological activities. The lipophilic triphenylphosphonium cation facilitates the penetration of cellular membranes, enabling the targeting of intracellular components.[1]

Antimicrobial Activity

Phosphonium salts, in general, have been investigated for their antimicrobial properties.[6] While specific data for derivatives of (4-nitrobenzyl)triphenylphosphonium bromide are not extensively available in the reviewed literature, the general principles of antimicrobial action for phosphonium salts are applicable. They are thought to disrupt the cell membrane integrity of microorganisms, leading to cell death.

Table 2: Representative Minimum Inhibitory Concentrations (MIC) of Phosphonium Salts against various Microorganisms

| Compound | Organism | MIC (µg/mL) | Reference |

| Didecyldimethylphosphonium chloride | S. aureus | 0.78 | [7] |

| Tetradecyltrimethylphosphonium chloride | S. aureus | 2.8 | [7] |

| Didecyldimethylphosphonium chloride | E. coli | 2.8 | [7] |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | M. catarrhalis | 11 µM | [8] |

Anticancer Activity

Stilbene derivatives, which can be synthesized using (4-nitrobenzyl)triphenylphosphonium bromide, have shown promising anticancer activities.[9] The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

Table 3: Representative IC₅₀ Values of Stilbene Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | HT-29 (Colon) | ~0.01 | [10] |

| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | MCF-7 (Breast) | ~0.1 | [10] |

| Combretastatin A-4 | HT-29 (Colon) | 1.4 | [10] |

| Resveratrol | HL60 (Leukemia) | 54.09 | |

| Piceatannol | CCRF-CEM (Leukemia) | 4.57 |

Experimental Protocols for Biological Assays

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Preparation of Compound Dilutions: A stock solution of the test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (4-Nitrobenzyl)triphenylphosphonium bromide (CAS No. 2767-70-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and key applications for (4-Nitrobenzyl)triphenylphosphonium bromide. The content is structured to serve as an in-depth resource for laboratory and research purposes, with a focus on its utility in organic synthesis.

Chemical Information

(4-Nitrobenzyl)triphenylphosphonium bromide is a phosphonium salt that is a crucial reagent in organic chemistry, particularly in the synthesis of alkenes through the Wittig reaction.[1]

General Information

| Property | Value | Reference(s) |

| CAS Number | 2767-70-6 | [2][3] |

| IUPAC Name | (4-nitrophenyl)methyl-triphenylphosphanium bromide | [3] |

| Synonyms | Triphenyl(4-nitrobenzyl)phosphonium bromide, (p-Nitrobenzyl)triphenylphosphonium bromide | [1] |

| EC Number | 220-444-0 | [3] |

| MDL Number | MFCD00032108 | [1] |

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C25H21BrNO2P | [1][3] |

| Molecular Weight | 478.32 g/mol | [3] |

| Appearance | White to pale brown/yellow crystalline powder | [1] |

| Melting Point | 275 °C (decomposes) | [4] |

| Solubility | Soluble in methanol. | |

| InChI Key | IPJPTPFIJLFWLP-UHFFFAOYSA-M | [2] |

| SMILES | [Br-].[O-]--INVALID-LINK--c1ccc(C--INVALID-LINK--(c3ccccc3)c4ccccc4)cc1 |

Safety and Handling

(4-Nitrobenzyl)triphenylphosphonium bromide is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification

| Hazard Class | GHS Code | Description | Reference(s) | |---|---|---| | Skin Irritation | H315 | Causes skin irritation |[3] | | Eye Irritation | H319 | Causes serious eye irritation |[3] | | Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |[3] |

Precautionary Measures

| Precaution | GHS Code | Description | Reference(s) | |---|---|---| | Prevention | P261, P264, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. | | | Response | P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | | Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | | | Disposal | P501 | Dispose of contents/container in accordance with local regulations. | |

Applications in Organic Synthesis

The primary application of (4-Nitrobenzyl)triphenylphosphonium bromide is as a precursor to a phosphonium ylide for use in the Wittig reaction.[5] This reaction is a powerful method for the formation of carbon-carbon double bonds, yielding alkenes from aldehydes or ketones. The presence of the nitro group makes this reagent particularly useful for the synthesis of nitro-substituted stilbenes and other conjugated systems.[6]

The Wittig Reaction: An Overview

The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and triphenylphosphine oxide. The ylide is typically generated in situ by treating the phosphonium salt with a base.

Experimental Protocols

The following is a representative protocol for the synthesis of a stilbene derivative using (4-Nitrobenzyl)triphenylphosphonium bromide, adapted from literature procedures for the Wittig reaction.[6][7]

Synthesis of 4,4'-Dinitrostilbene

This protocol details the reaction of (4-Nitrobenzyl)triphenylphosphonium bromide with 4-nitrobenzaldehyde to yield 4,4'-dinitrostilbene.

Materials:

-

(4-Nitrobenzyl)triphenylphosphonium bromide (1.0 equivalent)

-

4-Nitrobenzaldehyde (1.0 equivalent)

-

Sodium hydroxide (or other suitable base)

-

Dichloromethane (solvent)

-

Water

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-Nitrobenzyl)triphenylphosphonium bromide and 4-nitrobenzaldehyde in dichloromethane.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide to the flask with vigorous stirring. The formation of the ylide is often indicated by a color change.

-

Reaction: Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Data

Spectroscopic data is essential for the characterization of (4-Nitrobenzyl)triphenylphosphonium bromide. Representative data can be found in public databases such as SpectraBase and PubChem.[2][3]

¹H NMR

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the triphenylphosphine and the 4-nitrobenzyl groups, as well as a signal for the methylene protons adjacent to the phosphorus atom.

¹³C NMR

The carbon NMR spectrum will display signals corresponding to the carbon atoms in the aromatic rings and the methylene bridge.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), C-H bonds of the aromatic rings, and the P-Ph bond.

Biological Context and Signaling Pathways

Currently, there is no direct evidence to suggest that (4-Nitrobenzyl)triphenylphosphonium bromide itself is an active modulator of specific biological signaling pathways. Its primary relevance in drug development and biological research lies in its use as a synthetic building block for creating molecules with potential biological activity.

It is noteworthy that the triphenylphosphonium cation is a well-known mitochondrial targeting moiety. When incorporated into a molecule, it can facilitate its accumulation within the mitochondria due to the large mitochondrial membrane potential. This property is exploited in the design of mitochondria-targeted drugs and probes. Therefore, while the title compound is not directly involved in signaling, it can be used to synthesize derivatives that are designed to act on mitochondrial targets.

Conclusion

(4-Nitrobenzyl)triphenylphosphonium bromide is a valuable and versatile reagent for organic synthesis, particularly for the construction of carbon-carbon double bonds via the Wittig reaction. Its chemical properties and reactivity make it a key component in the synthesis of various organic molecules, including those with potential applications in materials science and medicinal chemistry. Proper safety precautions are essential when handling this compound. This guide provides a foundational understanding for researchers and professionals working with this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectrabase.com [spectrabase.com]

- 3. (p-Nitrobenzyl)triphenylphosphonium bromide | C25H21BrNO2P | CID 197008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-NITROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | 2767-70-6 [chemicalbook.com]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.chem.umass.edu [people.chem.umass.edu]

The Role of the Nitro Group in the Reactivity of Phosphonium Ylides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphonium ylides are pivotal reagents in organic synthesis, most notably in the Wittig reaction for the formation of alkenes. The reactivity and stability of these ylides are profoundly influenced by the substituents attached to the carbanionic carbon. This technical guide provides a comprehensive analysis of the role of the nitro group as a substituent, detailing its impact on the stability and reactivity of phosphonium ylides. The nitro group, being a potent electron-withdrawing group, significantly stabilizes the ylide, thereby modulating its reactivity in olefination reactions. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles governing the behavior of nitro-substituted phosphonium ylides.

Introduction: The Dual Nature of the Nitro Group's Influence

The phosphonium ylide is a resonance-stabilized species with a formal negative charge on the carbon and a formal positive charge on the phosphorus atom. The stability of the ylide is enhanced by electron-withdrawing groups attached to the carbanionic carbon, which delocalize the negative charge.[1][2] The nitro group (NO₂) is a powerful electron-withdrawing group due to both its strong negative inductive (-I) and resonance (-M) effects.[2][3][4] This potent electron-withdrawing nature leads to a significant stabilization of the phosphonium ylide.[5]

The increased stability of nitro-substituted phosphonium ylides has a direct consequence on their reactivity. Stabilized ylides, such as those bearing a nitro group, are less nucleophilic and therefore less reactive than their non-stabilized or semi-stabilized counterparts.[6][7] This reduced reactivity often necessitates more forcing reaction conditions, such as heating, to drive the Wittig reaction to completion.[8] However, the enhanced stability also makes these ylides easier to handle and often leads to higher E-selectivity in the resulting alkene product.[6]

Quantitative Data: Reactivity of Nitro-Substituted Phosphonium Ylides

The influence of the nitro group on the reactivity of phosphonium ylides can be quantitatively assessed by examining reaction yields, stereoselectivity (E/Z ratio), and reaction kinetics. The following table summarizes key data from the literature for the Wittig reaction of nitro-substituted benzyltriphenylphosphonium ylides with various aldehydes.

| Ylide Substituent | Aldehyde | Method | Yield (%) | Z:E Ratio | Reference |

| 3-Nitrobenzyl | Benzaldehyde | A | 92 | 84:16 | [8] |

| 3-Nitrobenzyl | Benzaldehyde | B | 84 | 73:27 | [8] |

| 3-Nitrobenzyl | 4-Chlorobenzaldehyde | A | 98 | 77:23 | [8] |

| 3-Nitrobenzyl | 4-Chlorobenzaldehyde | B | 79 | 77:23 | [8] |

| 3-Nitrobenzyl | 4-Nitrobenzaldehyde | A | 93 | 70:30 | [8] |

| 3-Nitrobenzyl | 4-Nitrobenzaldehyde | B | 96 | 70:30 | [8] |

| 2-Nitrobenzyl | Benzaldehyde | A | 90 | 83:17 | [8] |

| 2-Nitrobenzyl | Benzaldehyde | B | 88 | 76:24 | [8] |

| 4-Nitrobenzyl | Benzaldehyde | - | - | - | [1] |

Method A: Standard Phase-Transfer Catalysis (PTC) at room temperature for 2 hours. Method B: Microwave-assisted PTC at 100W and 30°C for 3 minutes.

Experimental Protocols

Synthesis of 4-Nitrobenzyltriphenylphosphonium Bromide

This protocol describes the synthesis of the phosphonium salt precursor to the 4-nitrobenzylidenephosphorane ylide.

Materials:

-

4-Nitrobenzyl bromide

-

Triphenylphosphine (PPh₃)

-

Toluene (anhydrous)

Procedure:

-

A solution of 4-nitrobenzyl bromide (10.0 g, 46.3 mmol) in 100 mL of anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this solution, triphenylphosphine (12.1 g, 46.3 mmol) is added.

-

The reaction mixture is heated to reflux with stirring for 4 hours.

-

After cooling to room temperature, the precipitated white solid is collected by vacuum filtration.

-

The solid is washed with cold toluene and then diethyl ether.

-

The product, 4-nitrobenzyltriphenylphosphonium bromide, is dried under vacuum.

In-situ Generation and Wittig Reaction of 4-Nitrobenzylidenephosphorane

This protocol details the in-situ generation of the nitro-substituted ylide and its subsequent reaction with an aldehyde.

Materials:

-

4-Nitrobenzyltriphenylphosphonium bromide

-

Potassium hydroxide (KOH)

-

Ethanol

-

Benzaldehyde

Procedure:

-

In a reaction vessel, 4-nitrobenzyltriphenylphosphonium bromide (0.01 M) is dissolved in ethanol.

-

A solution of potassium hydroxide (0.01 M) in ethanol is added to the phosphonium salt solution to generate the deep red 4-nitrobenzylidenephosphorane ylide.[1] The mixture is stirred for 20 minutes to ensure complete ylide formation.[1]

-

Benzaldehyde (0.10 M) is then added to the ylide solution.[1]

-

The reaction is monitored by the disappearance of the red color of the ylide.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding stilbene derivative.

Visualizing the Role of the Nitro Group

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Electronic effects of the nitro group on ylide stability.

Caption: Workflow of the Wittig reaction with a nitro-ylide.

Conclusion

The presence of a nitro group on the carbanionic carbon of a phosphonium ylide exerts a profound stabilizing effect through its potent electron-withdrawing properties. This stabilization leads to a decrease in the ylide's nucleophilicity and overall reactivity. While this may necessitate more vigorous reaction conditions for the Wittig reaction, it also offers the advantages of increased ylide stability and often enhanced E-selectivity in the alkene product. A thorough understanding of these electronic effects is crucial for researchers and drug development professionals in designing synthetic routes that leverage the unique properties of nitro-substituted phosphonium ylides for the construction of complex molecular architectures.

References

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. quora.com [quora.com]

- 3. Correct order of stability of carbanion A IVIIIIII class 11 chemistry CBSE [vedantu.com]

- 4. What is the stability order of the given carbanions? The carbanions are .. [askfilo.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of 4-Nitrostilbene Derivatives via the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine oxide.[1][2][3] The thermodynamic driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]

This protocol focuses on the application of (4-Nitrobenzyl)triphenylphosphonium bromide, a specific phosphonium salt, in the synthesis of 4-nitrostilbene and its derivatives. The presence of the electron-withdrawing nitro group makes the benzylic proton on the phosphonium salt more acidic, facilitating the formation of the corresponding ylide. These ylides are generally classified as semi-stabilized, leading to the formation of predominantly (E)-alkenes.[2][5] The resulting 4-nitrostilbene compounds are valuable intermediates in the development of pharmaceuticals, dyes, and materials with interesting optical properties.

The following protocol provides a detailed methodology for the synthesis of (E)-4-nitrostilbene by reacting (4-Nitrobenzyl)triphenylphosphonium bromide with benzaldehyde.

Experimental Protocol

This section details the procedure for the synthesis of (E)-4-nitrostilbene using a Wittig reaction.

Materials and Reagents

-

(4-Nitrobenzyl)triphenylphosphonium bromide

-

Anhydrous Ethanol

-

Sodium Ethoxide (2.5 M solution in ethanol) or Potassium Hydroxide[6][7]

-

Benzaldehyde

-

Deionized Water

-

Hexanes

-

Magnetic stirrer and stir bar

-

Round-bottom flask or conical vial

-

Syringes

-

Hirsch funnel or Büchner funnel for vacuum filtration

-

Thin Layer Chromatography (TLC) plate and chamber

Procedure

Step 1: Ylide Formation

-

In a dry conical vial or round-bottom flask equipped with a magnetic stir bar, add (4-Nitrobenzyl)triphenylphosphonium bromide (1.0 eq).

-

Dissolve the phosphonium salt in anhydrous ethanol (e.g., 4 mL per gram of salt).[6]

-

To this solution, add a 2.5 M solution of sodium ethoxide in ethanol (1.5 eq) dropwise via syringe while stirring.[6] The formation of the ylide is often indicated by a distinct color change; in this case, the solution typically turns a deep red or purple color.[7]

-

Allow the mixture to stir at room temperature for 15-20 minutes to ensure complete formation of the ylide.[6][7]

Step 2: Wittig Reaction

-

In a separate, dry vial, dissolve benzaldehyde (1.0 eq) in a minimal amount of anhydrous ethanol.

-

Add the benzaldehyde solution to the ylide mixture dropwise.

-

Observe the reaction mixture. The characteristic color of the ylide should fade as it reacts with the aldehyde, eventually becoming colorless or pale yellow.[7]

-

Stir the reaction mixture for an additional 15-30 minutes at room temperature.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

Step 3: Product Isolation and Purification

-

Upon completion, cool the reaction mixture in an ice bath for 10-15 minutes to precipitate the solid product and the triphenylphosphine oxide byproduct.[6]

-

Collect the solid by vacuum filtration using a Hirsch or Büchner funnel.

-

Wash the collected solid with two small portions of ice-cold ethanol to remove any unreacted starting materials and impurities.[6]

-

The crude product is a mixture of the desired alkene and triphenylphosphine oxide. To purify, recrystallize the solid from a suitable solvent such as ethanol or 1-propanol.[8][9] Triphenylphosphine oxide is more soluble in these solvents than the stilbene product.[9]

-

Alternatively, the product can be extracted using a solvent like hexanes, in which the nonpolar alkene is soluble, leaving the more polar triphenylphosphine oxide behind.[10]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Step 4: Characterization

-

Determine the melting point of the dried product.

-

Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the synthesized (E)-4-nitrostilbene.

Data Presentation

The following tables summarize the key quantitative data for a representative Wittig reaction and the characterization of the product.

Table 1: Reagent Quantities and Reaction Conditions

| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Typical Amount | Solvent & Volume | Base & Amount | Reaction Time |

| (4-Nitrobenzyl)triphenylphosphonium bromide | 492.34 | 1.0 | 492 mg | Anhydrous EtOH (4 mL) | NaOEt (1.5 eq) | 15-20 min (ylide) |

| Benzaldehyde | 106.12 | 1.0 | 106 mg | Anhydrous EtOH (1 mL) | - | 15-30 min (reaction) |

Table 2: Characterization Data for (E)-4-Nitrostilbene

| Property | Data |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol [11][12] |

| Appearance | Yellow crystalline solid |

| Melting Point | 155-159 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 8.21 (d, 2H), 7.63 (d, 2H), 7.54 (d, 2H), 7.40 (t, 2H), 7.33 (t, 1H), 7.25 (d, 1H, J=16.2 Hz), 7.13 (d, 1H, J=16.2 Hz)[13] |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1600 (C=C), ~1510, 1340 (NO₂) |

Visualizations

The following diagrams illustrate the mechanism of the Wittig reaction and the general experimental workflow.

Caption: The mechanism of the Wittig reaction.

Caption: Step-by-step experimental workflow.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. open.bu.edu [open.bu.edu]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. m.youtube.com [m.youtube.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. (E)-4-Nitrostilbene [webbook.nist.gov]

- 12. (E)-4-Nitrostilbene [webbook.nist.gov]

- 13. 1-NITRO-4-((E)-STYRYL)-BENZENE(1694-20-8) 1H NMR [m.chemicalbook.com]

Application Note and Protocol: Synthesis of trans-4-Nitrostilbene via Wittig Reaction

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of trans-4-nitrostilbene via the Wittig reaction. The procedure outlines the reaction of benzaldehyde with (4-Nitrobenzyl)triphenylphosphonium bromide under basic conditions. The Wittig reaction is a versatile and reliable method for creating carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1] This protocol details the in-situ generation of the phosphorus ylide and its subsequent reaction, workup, and purification to yield the target stilbene derivative.

Introduction

The Wittig reaction is a fundamental transformation in organic synthesis used to create alkenes from carbonyl compounds.[1][2][3] The reaction involves the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to an aldehyde or ketone.[2][4] This leads to a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to produce the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[1][2]

This application note describes the synthesis of trans-4-nitrostilbene, a stilbene derivative with potential applications in materials science and as a precursor in pharmaceutical synthesis. The synthesis is achieved by reacting (4-Nitrobenzyl)triphenylphosphonium bromide with benzaldehyde in a two-phase system using a strong base to generate the reactive ylide.[5] The trans-isomer is typically favored due to its greater thermodynamic stability and is often less soluble than the cis-isomer, facilitating its isolation.[6][7]

Reaction Scheme

The overall reaction is depicted below:

Step 1: Ylide Formation

Caption: Deprotonation of (4-Nitrobenzyl)triphenylphosphonium bromide with a strong base to form the phosphorus ylide.

Step 2: Wittig Reaction

Caption: Reaction of the phosphorus ylide with benzaldehyde to form trans-4-nitrostilbene and triphenylphosphine oxide.

Reagents and Materials

A summary of the required reagents and their properties is provided in the table below.

| Reagent | Formula | MW ( g/mol ) | Role | Supplier |

| (4-Nitrobenzyl)triphenylphosphonium bromide | C₂₅H₂₁BrNO₂P | 514.32 | Wittig Salt | N/A |

| Benzaldehyde | C₇H₆O | 106.12 | Carbonyl Substrate | N/A |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base | N/A |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Organic Solvent | N/A |